4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide
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Overview
Description
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide is a complex organic compound that has found its place in various scientific fields due to its unique chemical structure and properties. This compound, composed of multiple functional groups including pyridine, benzene, and carboxamide, presents a range of chemical reactions and applications in scientific research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide typically involves multi-step organic reactions. A common approach begins with the chlorination and trifluoromethylation of a pyridine derivative, followed by its condensation with a suitable benzenecarboxamide derivative. The final steps often involve reactions with dichlorobenzyl compounds under controlled conditions to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound is streamlined for efficiency and cost-effectiveness. Large-scale reactors and optimized reaction conditions (such as temperature, pressure, and solvent choice) are employed to maximize yield. Continuous monitoring and refinement of the reaction parameters are crucial to maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of various oxidative products.
Reduction: : Reduction reactions involving this compound typically require specific reducing agents and conditions, yielding reduced forms of the original molecule.
Substitution: : The presence of chlorines and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: : Various nucleophiles, under acidic or basic conditions, are used for substitution reactions.
Major Products Formed
Oxidation and reduction reactions often result in structurally diverse products, including modified pyridine and benzene derivatives. Substitution reactions produce new compounds with altered functional groups depending on the nucleophiles used.
Scientific Research Applications
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide is utilized in numerous scientific research fields:
Chemistry: : As a reagent and intermediate in organic synthesis, particularly in the study of complex reaction mechanisms.
Biology: : In biochemical studies, it serves as a tool to investigate cellular pathways and enzyme functions.
Industry: : Employed in the production of specialized chemicals and materials, particularly in the pharmaceutical and agricultural sectors.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites or binding pockets, modulating the activity of its targets. The pathways involved often include inhibition or activation of biochemical processes, impacting cellular functions and biological outcomes.
Comparison with Similar Compounds
Compared to similar compounds, such as other pyridine derivatives or chlorinated benzenes, 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide stands out due to its unique combination of functional groups, which confer distinctive reactivity and biological activity.
Similar Compounds: : Examples include 4-chloro-2-(trifluoromethyl)pyridine, 2,4-dichlorobenzylamine, and other related benzenecarboxamide derivatives.
Its multifaceted properties make this compound a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3F3N3O3/c22-15-4-1-13(17(23)8-15)10-32-30-11-29-19(31)12-2-5-16(6-3-12)33-20-18(24)7-14(9-28-20)21(25,26)27/h1-9,11H,10H2,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRHENROKNLYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC=NOCC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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